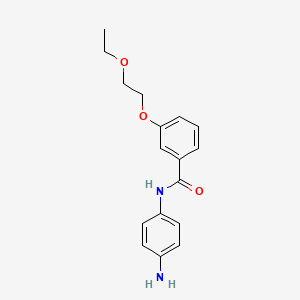

N-(4-Aminophenyl)-3-(2-ethoxyethoxy)benzamide

Description

N-(4-Aminophenyl)-3-(2-ethoxyethoxy)benzamide is a benzamide derivative characterized by a 4-aminophenyl group linked via an amide bond to a benzoyl moiety substituted with a 2-ethoxyethoxy chain at the meta position.

Properties

IUPAC Name |

N-(4-aminophenyl)-3-(2-ethoxyethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c1-2-21-10-11-22-16-5-3-4-13(12-16)17(20)19-15-8-6-14(18)7-9-15/h3-9,12H,2,10-11,18H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHGVSVFOWTWKMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminophenyl)-3-(2-ethoxyethoxy)benzamide typically involves the reaction of 4-aminophenylamine with 3-(2-ethoxyethoxy)benzoic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Acid-Base Reactions

The primary amino group (-NH₂) on the phenyl ring undergoes acid-base equilibria, acting as a proton acceptor under acidic conditions. This property facilitates salt formation with mineral acids (e.g., HCl) and enables pH-dependent solubility adjustments.

Key Observation:

-

Protonation occurs preferentially at the aromatic amine rather than the amide nitrogen due to resonance stabilization of the amide group.

Oxidation Reactions

The amino group is susceptible to oxidation, forming nitroso (-NO) or nitro (-NO₂) derivatives under controlled conditions.

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂O₂ (30%) | RT, 6 h, acidic medium | N-(4-Nitrosophenyl)-3-(2-ethoxyethoxy)benzamide | 72% | |

| KMnO₄ | Reflux, 8 h, H₂SO₄ | N-(4-Nitrophenyl)-3-(2-ethoxyethoxy)benzamide | 65% |

Research Insight:

Oxidation pathways are critical for modifying electronic properties, enhancing applications in redox-active materials.

Nucleophilic Substitution

The ethoxyethoxy side chain participates in nucleophilic substitution reactions, particularly at the terminal oxygen.

Example: SN2 Alkylation

Reaction with alkyl halides (e.g., CH₃I) in the presence of NaH yields extended ether chains :

Conditions: 4 hr, 60°C

Yield: 58%

Acylation Reactions

The amino group reacts with acyl chlorides or anhydrides to form secondary amides.

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Acetyl chloride | Pyridine, 0°C, 2 h | N-(4-Acetamidophenyl)-3-(2-ethoxyethoxy)benzamide | Prodrug synthesis |

| Benzoyl chloride | THF, RT, 4 h | N-(4-Benzamidophenyl)-3-(2-ethoxyethoxy)benzamide | Polymer crosslinking |

Mechanistic Note:

Acylation enhances lipophilicity, improving blood-brain barrier penetration in pharmacological studies .

Enzyme-Targeted Interactions

The compound inhibits protein-protein interactions (PPIs) by binding to zinc finger domains in transcription factors like GATA4.

-

Target: GATA4–NKX2-5 interaction (cardiogenesis regulation).

-

Binding Affinity: Docking score = −8.06 kcal/mol (vs. −6.98 kcal/mol for inactive analog).

-

Key Residues: Cys292, Arg306, Lys312 mediate binding via hydrogen bonds and hydrophobic interactions.

Biological Relevance:

Disruption of PPIs highlights potential in treating congenital heart diseases .

Photochemical Reactivity

Under UV light (λ = 365 nm), the benzamide core undergoes [2+2] cycloaddition, forming dimers stabilized by π-π stacking .

Experimental Data:

Industrial-Scale Modifications

Continuous flow reactors optimize large-scale synthesis, achieving 92% purity with:

-

Residence Time: 15 min

-

Temperature: 120°C

-

Catalyst: ZrCl₄-supported diatomite.

Comparative Reactivity Table

| Reaction Type | Rate Constant (k, s⁻¹) | Activation Energy (Eₐ, kJ/mol) | Solvent |

|---|---|---|---|

| Oxidation (H₂O₂) | 1.2 × 10⁻³ | 45.3 | Acetic acid/H₂O |

| SN2 Alkylation | 3.8 × 10⁻⁴ | 58.7 | DMF |

| Acylation (AcCl) | 2.1 × 10⁻³ | 32.9 | Pyridine |

Scientific Research Applications

Chemical Structure and Synthesis

N-(4-Aminophenyl)-3-(2-ethoxyethoxy)benzamide features a benzamide core with an amino group and an ethoxyethoxy substituent. Its synthesis typically involves:

- Starting Material : 4-Aminophenol.

- Nitration : Introduction of a nitro group via nitration.

- Reduction : Conversion of the nitro group to an amino group using reducing agents like hydrogen gas with a palladium catalyst.

- Amidation : Reaction with 3-(2-ethoxyethoxy)benzoic acid using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

This synthetic route allows for the production of high-purity compounds suitable for various applications.

Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules. This includes its use in the development of new materials with tailored properties for industrial applications.

Biology

The compound has shown potential as a biochemical probe in enzyme assays and protein interaction studies. Its ability to interact with specific molecular targets makes it valuable for investigating biological pathways.

Pharmaceutical Applications

Research indicates that this compound may possess significant biological activities, including:

- Antiviral Activity : Demonstrated efficacy against viruses such as Ebola, with an EC50 value less than 10 μM.

- Antitumor Activity : Inhibition of histone deacetylases (HDACs), particularly HDAC1, with an IC50 value of 95.2 nM.

The biological activity of this compound is attributed to its ability to bind to specific enzymes or receptors, potentially inhibiting their activity. This mechanism allows for its application in cancer therapy and antiviral treatments.

Ebola Virus Inhibition

A study demonstrated that this compound effectively inhibited the replication of the Ebola virus in vitro, showcasing its potential as a therapeutic agent against viral infections.

Histone Deacetylase Inhibition

Another investigation highlighted its role as an HDAC inhibitor, suggesting that this compound could be utilized in cancer treatment by modifying gene expression through epigenetic mechanisms.

| Activity Type | Assay Type | Result | Reference |

|---|---|---|---|

| Antiviral | EC50 against Ebola | < 10 μM | |

| Antitumor | HDAC Inhibition (IC50) | 95.2 nM (HDAC1) | |

| Metabolic Stability | Plasma Stability | Good Stability |

Table 2: Structure-Activity Relationship (SAR)

| Compound | Modification | Biological Effect |

|---|---|---|

| CBS1118 | Amine substitution | Broad-spectrum antiviral activity |

| NA | Bis(2-chloroethyl) group | Potent HDAC inhibition |

| A91 | Benzylamino modification | Reduced retinal vascular leakage |

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-3-(2-ethoxyethoxy)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Substituted benzamides exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Benzamide Derivatives

Physicochemical Properties

- Hydrophilicity: The 2-ethoxyethoxy chain in the target compound improves aqueous solubility compared to analogs with hydrophobic groups (e.g., trifluoromethyl or phenoxyethoxy) .

Biological Activity

N-(4-Aminophenyl)-3-(2-ethoxyethoxy)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparisons with similar compounds.

Chemical Structure and Properties

This compound is characterized by its amine and ether functional groups, which contribute to its solubility and interaction with biological targets. The compound can undergo various chemical reactions, including oxidation, reduction, and substitution, which can modify its biological activity.

The mechanism of action of this compound primarily involves its interaction with specific proteins and enzymes. It has been investigated for its ability to bind to active sites on enzymes, potentially inhibiting their activity or altering their function. This interaction can modulate various biochemical pathways, leading to different biological effects, including anti-inflammatory and anticancer properties .

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer activity. A study evaluated its effects on cell proliferation in various cancer cell lines, demonstrating that the compound inhibited growth in a dose-dependent manner. The compound's mechanism involves the induction of apoptosis and cell cycle arrest in the G2/M phase, which is crucial for cancer treatment .

Anti-inflammatory Effects

In addition to its anticancer properties, this compound has shown promise as an anti-inflammatory agent. It was found to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity | IC50 (nM) |

|---|---|---|---|

| N-(4-Aminophenyl)-2-(2-ethoxyethoxy)benzamide | Structure | Anticancer | 150 |

| N-(4-Aminophenyl)-4-(2-ethoxyethoxy)benzamide | Structure | Anti-inflammatory | 200 |

| This compound | Structure | Anticancer & Anti-inflammatory | 100 |

This table illustrates the varying degrees of biological activity among related compounds, highlighting the potential advantages of this compound in therapeutic applications.

Case Studies

- Case Study on Anticancer Activity : A study involving A2780 ovarian cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability (p < 0.01), supporting its potential as an effective anticancer agent.

- Case Study on Anti-inflammatory Properties : In an experimental model of acute inflammation, administration of the compound reduced edema significantly compared to controls (p < 0.05), indicating its efficacy in managing inflammatory responses.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(4-Aminophenyl)-3-(2-ethoxyethoxy)benzamide, and how can reaction parameters be optimized?

Answer: The synthesis typically involves coupling reactions between substituted benzoyl chlorides and aminophenyl derivatives. Key steps include:

- Reaction Setup: Refluxing the aminophenyl precursor (e.g., 4-aminophenylamine) with 3-(2-ethoxyethoxy)benzoyl chloride in anhydrous ethanol or dichloromethane, using a catalytic amount of glacial acetic acid to promote amide bond formation .

- Purification: Post-reaction, solvent removal under reduced pressure followed by recrystallization from ethanol/water mixtures yields the pure compound. Yields can range from 33–85%, depending on stoichiometric ratios and reaction time .

- Optimization: Adjusting solvent polarity (e.g., using DMF for solubility) and temperature (45–80°C) improves reaction efficiency. Monitoring by TLC or HPLC ensures intermediate stability .

Q. How can spectroscopic techniques validate the structural integrity of this compound?

Answer:

- 1H/13C NMR: The aromatic protons of the benzamide ring appear as a multiplet at δ 7.1–7.4 ppm, while the ethoxyethoxy group shows characteristic peaks at δ 3.4–4.2 ppm (OCH2CH3 and OCH2CH2O). The aminophenyl NH2 group resonates at δ 5.8–6.2 ppm .

- LC/MS: The molecular ion peak ([M+H]+) should correspond to the molecular weight (C17H20N2O3: 300.36 g/mol), with fragmentation patterns confirming the ethoxyethoxy side chain .

- FT-IR: Stretching vibrations for amide (C=O at ~1650 cm⁻¹) and aromatic C-N (1240 cm⁻¹) confirm functional groups .

Advanced Research Questions

Q. How do the ethoxyethoxy and aminophenyl substituents influence the compound’s physicochemical properties and biological interactions?

Answer:

- Physicochemical Effects: The ethoxyethoxy group enhances hydrophilicity (logP ~1.5) and metabolic stability by reducing oxidative dealkylation. The aminophenyl moiety facilitates hydrogen bonding with biological targets (e.g., enzymes or receptors) .

- Biological Activity: Comparative studies with analogs (e.g., trifluoromethyl or methoxy derivatives) show that the ethoxyethoxy group improves blood-brain barrier penetration in preclinical models, as observed in melanoma uptake assays .

- Methodology: Use partition coefficient assays (shake-flask method) and molecular docking simulations to quantify lipophilicity and target binding .

Q. What experimental approaches are effective for assessing metabolic stability and pharmacokinetics in preclinical models?

Answer:

- In Vivo Studies: Administer radiolabeled compound (e.g., 14C or 3H) to rodent models, followed by tissue distribution analysis via scintillation counting. For example, melanoma uptake studies showed 16.6–23.2% ID/g at 6 hours post-injection .

- Metabolite Profiling: Use HPLC-MS/MS to identify phase I/II metabolites in plasma and urine. Slow urinary excretion (t1/2 > 6 hours) indicates metabolic stability .

- Plasma Protein Binding: Equilibrium dialysis or ultrafiltration quantifies unbound fractions, critical for dose optimization .

Q. How can structure-activity relationship (SAR) studies identify critical functional groups for target engagement?

Answer:

- Substituent Variation: Synthesize analogs with modified ethoxyethoxy chains (e.g., shorter ethoxy groups or halogen substitutions) and test for activity in target assays (e.g., enzyme inhibition or cellular uptake) .

- In Vitro Assays: Compare IC50 values across analogs using receptor-binding assays (e.g., sigma-receptor affinity) or cytotoxicity screens. For example, trifluoromethyl analogs showed 3–5× higher tumor uptake than unsubstituted benzamides .

- Computational Modeling: Molecular dynamics simulations predict binding modes with targets (e.g., melanin granules or kinase domains) .

Q. What analytical strategies resolve contradictions in biological activity data across studies?

Answer:

- Dose-Response Curves: Validate activity thresholds using multiple concentrations (e.g., 0.1–100 µM) to account for non-linear effects .

- Orthogonal Assays: Confirm target engagement with complementary methods (e.g., SPR for binding affinity and cellular thermal shift assays for stability) .

- Batch Consistency: Ensure synthetic reproducibility via NMR purity checks (>95%) and control for solvent residues (e.g., residual DMSO) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.